molecular formula C11H13N3O B1467414 [1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1126635-77-5

[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No. B1467414
CAS RN: 1126635-77-5
M. Wt: 203.24 g/mol
InChI Key: DTRXEGXQTCKQIP-UHFFFAOYSA-N
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Description

[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol is a chemical compound with the molecular formula C9H12O . It belongs to the class of toluenes and is also known by other names such as 4-ethylbenzyl alcohol and (4-ethylphenyl)methanol . This compound can be found naturally in Nicotiana tabacum .

Scientific Research Applications

  • Catalyst in Chemical Reactions

    • A tris(triazolyl)methanol-Cu(I) structure, related to [1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol, has been used as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions, demonstrating low catalyst loadings, compatibility with free amino groups, and efficient reaction conditions (Ozcubukcu et al., 2009).
  • Corrosion Inhibition

    • Derivatives of 1,2,3-triazole, including compounds structurally similar to this compound, have been explored as corrosion inhibitors for mild steel in acidic media. They function by adsorbing onto the metal surface, offering protection from corrosion (Ma et al., 2017).
  • Molecular Interaction Studies

    • Studies involving triazole derivatives have focused on π-hole tetrel bonding interactions and their molecular electrostatic potential, providing insights into molecular interactions and electronic properties (Ahmed et al., 2020).
  • Antimicrobial and Anticancer Activities

    • Novel 1,2,3-triazole derivatives have shown significant antimicrobial and anticancer activities. This includes various structurally related compounds, indicating the potential of triazoles in therapeutic applications (Sunitha et al., 2017).
  • Crystal Structure Analysis

    • The crystal structures of various 1,2,3-triazole derivatives, including those structurally akin to this compound, have been analyzed to understand their molecular conformation and interactions (Gonzaga et al., 2016).
  • Organic Synthesis and Ligand Applications

    • 1,2,3-Triazole derivatives have been used in organic synthesis as ligands to facilitate various chemical reactions, enhancing reaction rates and yields (Tale et al., 2015).
  • Fluorescence and Photophysical Studies

    • N-2-Aryl-1,2,3-triazoles, related in structure, have been synthesized and studied for their photophysical properties, showing potential as blue-emitting fluorophores (Padalkar et al., 2015).

Future Directions

: PubChem: 1-(4-Methylphenyl)ethanol

Mechanism of Action

Target of Action

The primary target of [1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol is a class-I isoform of Histone Deacetylases (HDACs), specifically HDAC2 . HDACs are a group of enzymes that catalyze the removal of acetyl groups from lysine residues in the tails of histone proteins . They play a crucial role in cellular processes such as proliferation, apoptosis, and differentiation .

Mode of Action

This compound interacts with its target, HDAC2, by inhibiting its activity . This inhibition is achieved through the compound’s ability to bind to the enzyme, thereby preventing it from removing acetyl groups from histone proteins

Biochemical Pathways

The inhibition of HDAC2 by this compound affects various biochemical pathways. HDAC2 is involved in numerous cell-related processes, including cellular proliferation and apoptosis . By inhibiting HDAC2, the compound can potentially disrupt these processes, leading to downstream effects such as altered gene expression and cellular function .

Pharmacokinetics

Related compounds have shown desirable characteristics for anticancer compounds, suggesting that this compound may also possess favorable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of HDAC2. This inhibition can lead to changes in gene expression and cellular function, potentially resulting in cytotoxicity . In fact, some related compounds have exhibited cytotoxicity up to 8-fold more potent than SAHA in certain human cancer cell lines .

properties

IUPAC Name

[1-(4-ethylphenyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-2-9-3-5-11(6-4-9)14-7-10(8-15)12-13-14/h3-7,15H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRXEGXQTCKQIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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